2-Ethynylphenol
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethynylphenol derivatives can be achieved through palladium-catalyzed reactions involving o-ethynylphenols with unsaturated triflates or halides, leading to various substituted benzo[b]furans. This process is facilitated by a coupling followed by an in situ cyclization step (Arcadi et al., 1996). Additionally, the direct catalytic asymmetric synthesis of highly functionalized (2-ethynylphenyl)alcohols has been achieved via Barbas-List aldol reaction, which is significant for its high yield and selectivity, providing a pathway to medicinal important compounds (Dhevalapally B. Ramachary et al., 2012).
Molecular Structure Analysis
The molecular structure of 2-Ethynylphenol derivatives, such as bis(2-tetrathiafulvalenylethynylphenyl)ethynes, has been elucidated through synthetic methods like the Sonogashira coupling reaction. These compounds exhibit unique conformational changes and electrochromic properties, which are crucial for developing advanced materials (M. Hasegawa et al., 2009).
Chemical Reactions and Properties
2-Ethynylphenol undergoes chemoselective oxidative polymerization, resulting in polymers with ethynyl groups in their side chains. This process, catalyzed by horseradish peroxidase and hydrogen peroxide, highlights the compound's potential for creating new materials with specific properties (H. Tonami et al., 2000).
Physical Properties Analysis
Investigations into the physical properties of 2-Ethynylphenol derivatives have led to insights into their stability, crystalline structures, and potential applications. For instance, the crystal structures of diarylethene trimers bridged by ethenyl and ethynyl groups reveal their photochromic behaviors and quantum yield, which are essential for understanding their functionality in light-responsive materials (Hyunbong Choi et al., 2006).
Chemical Properties Analysis
The chemical properties of 2-Ethynylphenol and its derivatives, such as their redox behavior, are critical for their application in electronic devices and materials science. Studies on polyiron complexes with ethynylphenol units have evaluated their performance as molecular wires, showcasing the compound's utility in the development of redox-active materials (Yuya Tanaka et al., 2007).
Scientific Research Applications
1. De Novo Synthesis of Axially Chiral Heterobiaryl Scaffolds
- Summary of Application: 2-Ethynylphenol is used in the de novo synthesis of axially chiral heterobiaryl scaffolds. These structures are important in many natural products, pharmaceutically active molecules, and chiral ligands .
- Methods of Application: The process involves a variety of approaches for constructing these skeletons. De novo synthesis, due to its highly convergent and superior atom economy, serves as a promising strategy to access these challenging scaffolds .
- Results or Outcomes: The process has been successful in creating axially chiral heterobiaryl scaffold via de novo synthetic strategies .
2. Synthesis of m- and p-Ethynylphenol
- Summary of Application: 2-Ethynylphenol is used in the synthesis of m- and p-Ethynylphenol. These compounds can be used as intermediates for fluorinated liquid crystals and potential high temperature crosslinking endcapping agents for high transition temperature (Tg) arylene ethers .
- Methods of Application: The synthesis involves coupling m-Iodophenol with 2-methylbut-3-yn-2-ol in the presence of PdCl2–CuI–Ph3P-in triethyl-amine to afford 3-(3-hydroxy-3-methylbut-1-ynyl)phenol, which is then converted into m-ethynylphenol .
- Results or Outcomes: The procedure has been reported as a convenient method for the synthesis of m- and p-ethynylphenol .
3. Phenolic Compounds in Industrial Applications
- Summary of Application: Phenolic compounds, including 2-Ethynylphenol, have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, which has led to great interest in their use by several industries .
- Methods of Application: The application of these compounds in industry involves developing strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
- Results or Outcomes: Despite the large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
4. Organocatalytic Intramolecular [4+2] Cycloaddition
- Summary of Application: 2-Ethynylphenol is used in the organocatalytic intramolecular [4+2] cycloaddition .
- Methods of Application: The process involves the rearrangement of 2-ethynylphenol .
- Results or Outcomes: The transformation was achieved with a catalyst loading as low as 0.1 mol%, and a gram-scale synthesis .
5. Phenolic Compounds in Food & Function
- Summary of Application: Phenolic compounds, including 2-Ethynylphenol, have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, among others, which has led to great interest in their use in the formulation of nutraceutical products .
- Methods of Application: The application of these compounds in industry involves developing strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
- Results or Outcomes: Despite the large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
6. Synthesis of Novel Axially Chiral Molecules
- Summary of Application: 2-Ethynylphenol is used in the synthesis of novel axially chiral molecules. These molecules have well-reported health benefits; a daily diet enriched in these compounds is important to promote well-being .
- Methods of Application: The process involves the rearrangement of 2-ethynylphenol .
- Results or Outcomes: The transformation was achieved with a catalyst loading as low as 0.1 mol%, and a gram-scale synthesis .
properties
IUPAC Name |
2-ethynylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-5-3-4-6-8(7)9/h1,3-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLQDZRFPKXZSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199016 | |
Record name | Phenol, 2-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylphenol | |
CAS RN |
5101-44-0 | |
Record name | Phenol, 2-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005101440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethynylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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